Decalene

Beschreibung

Eigenschaften

CAS-Nummer |

51831-03-9 |

|---|---|

Molekularformel |

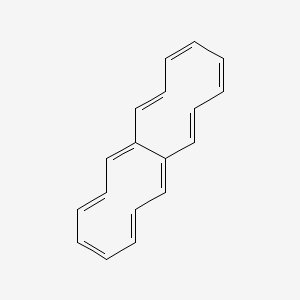

C18H16 |

Molekulargewicht |

232.3 g/mol |

IUPAC-Name |

bicyclo[8.8.0]octadeca-1,3,5,7,9,11,13,15,17-nonaene |

InChI |

InChI=1S/C18H16/c1-2-6-10-14-18-16-12-8-4-3-7-11-15-17(18)13-9-5-1/h1-16H |

InChI-Schlüssel |

CUPPIVDILVTSCO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=CC=C2C=CC=CC=CC=CC2=CC=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Norrish-Yang Photocyclization

trans-Decalin spirocarbocycles are synthesized via Norrish-Yang photocyclization of 2,3-butanedione derivatives under daylight. This method achieves >95% dr by exploiting intramolecular hydrogen bonding and substrate conformation:

$$

\text{2,3-Butanedione} \xrightarrow{h\nu} \text{trans-Decalin spirocarbocycle} \quad

$$

Birch Reduction and IEDDA Reaction

Asymmetric cis-decalins are prepared via Birch reduction of 1,4-cyclohexadienes followed by an inverse-electron-demand Diels-Alder (IEDDA) reaction. Using a chiral phosphoric acid catalyst, this method achieves enantiomeric excess (ee) >90%:

$$

\text{1,4-Cyclohexadiene} \xrightarrow{\text{Birch Reduction}} \text{1,3-Cyclohexadiene} \xrightarrow{\text{IEDDA}} \text{cis-Decalin} \quad

$$

Chlorination and Derivatization of Decalin

Decalin derivatives are synthesized via electrophilic chlorination . Using moist chlorine and iodine catalysis, trans-decalin undergoes chlorination at 0°C to yield 2-chlorodecalin (80% yield), which is further functionalized via Grignard reactions:

$$

\text{trans-Decalin} \xrightarrow{\text{Cl}2, \text{I}2} \text{2-Chlorodecalin} \xrightarrow{\text{EtMgBr}} \text{2-Ethyldecalin} \quad

$$

Applications in Natural Product Synthesis

Diels-Alder Cycloadditions

The decalin core of streptosetin A is constructed via Diels-Alder reactions between Rawal’s diene and enone dienophiles, followed by Sakurai allylation and ring-closing metathesis (RCM). This sequence achieves the trans-decalin system in 67–95% yield:

$$

\text{Rawal’s Diene} + \text{Dienophile} \xrightarrow{\text{Diels-Alder}} \text{Cycloadduct} \xrightarrow{\text{RCM}} \text{trans-Decalin} \quad

$$

Cationic Cyclization

Triptolide , a bioactive diterpenoid, is synthesized via 6-endo-trig cyclization of 2-alkenyl-1,3-dithiolane using silicon electrophiles. Steric effects direct trans-decalin formation with >90% dr.

Comparative Analysis of Decalin/Decene Preparation Methods

| Method | Substrate | Catalyst/Reagent | Conditions | Yield (%) | Selectivity (dr/ee) |

|---|---|---|---|---|---|

| Rhodium Hydrogenation | Tetralin | Rh/C | 0.5–10 atm, 25°C | 95 | cis: 9:1 |

| Chromium Oligomerization | Ethylene | Cr-bisimine | 5.0 MPa, 160°C | 80 | Decene: >80% |

| Norrish-Yang | 2,3-Butanedione | Daylight | CHCl₃, 30°C | 85 | trans: >95% dr |

| Birch/IEDDA | 1,4-Cyclohexadiene | Chiral PA | THF, –78°C | 75 | cis: 90% ee |

Analyse Chemischer Reaktionen

Hydrogenation

Decalin is synthesized via hydrogenation of naphthalene using catalysts like nickel or copper. This reaction converts the aromatic naphthalene into its fully saturated analog.

| Reaction | ΔrH° (kJ/mol) | Phase | Method | Reference |

|---|---|---|---|---|

| C₁₀H₁₈(g) → C₁₀H₁₈(l) | -11.3 | Liquid | GC | Nuzzi, 1984 |

| C₁₀H₁₈(g) → C₁₀H₁₈(g) | -13.3 | Gas | GC | Nuzzi, 1984 |

This process highlights decalin’s role as a hydrogen storage material due to its reversible interconversion with naphthalene .

Ozonolysis

Ozonolysis of decalin breaks the cyclic structure, forming alcohols, aldehydes, and carboxylic acids. Key findings include:

-

Reaction Progress : Initial products (15 min) show weak OH and C=O bands in IR spectra, evolving to stronger oxygenated groups over time .

-

Stability : Oxidation products remain stable after 4 days, indicating minimal decomposition .

Baddeley Reaction

Decalin reacts with AlCl₃ and acetyl chloride to form a tricyclic enol ether. Key observations:

| Isomer | Yield of Enol Ether | Recovered Decalin | Byproducts |

|---|---|---|---|

| cis-Decalin | 27% | 31% (trans isomer) | Chloroketone (10%) |

| trans-Decalin | 0.9% | 99.1% (trans) | Chloroketone (3.6%) |

This reaction highlights cis-decalin’s higher reactivity due to hydride abstraction via AlCl₃, followed by isomerization to the thermodynamically stable trans-decalin .

Hydrogen Abstraction by OH Radicals

Kinetic studies reveal:

-

Dominant H-abstraction occurs at the tertiary C-α position.

-

Rate Constants :

Autoxidation

Under combustion conditions, decalin undergoes multi-step autoxidation, forming RO₂ radicals with up to 11 oxygen atoms. Key products include:

Wissenschaftliche Forschungsanwendungen

Decalene has a wide range of applications in scientific research and industry:

Wirkmechanismus

The mechanism of action of decalene involves its ability to dissolve various organic compounds, making it an effective solvent. Its molecular structure allows it to interact with and stabilize different chemical species, facilitating various chemical reactions. In biological systems, this compound’s interaction with molecular targets and pathways is primarily through its role as a solvent in NMR spectroscopy, aiding in the identification and analysis of biomolecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Decalene derivatives are structurally and functionally distinct from simpler decane-based compounds. Below is a comparative analysis with key analogs:

Linear Alkanes: n-Decane (C₁₀H₂₂)

- Structure : A straight-chain alkane.

- Properties: Nonpolar, low reactivity, boiling point ~174°C .

Bicyclic Alkanes: Decalin (C₁₀H₁₈)

- Structure : Bicyclo[4.4.0]decane, existing as cis- and trans-isomers.

- Properties : Higher boiling point (~195–200°C) than n-decane due to compact structure .

- Contrast : this compound’s incorporation of aromatic rings and heteroatoms (N, O) increases polarity and reactivity, enabling applications in drug design and metal coordination .

Oxygenated Derivatives: 1-Decanol (C₁₀H₂₁OH) and 2-Decanone (C₁₀H₁₈O)

- Properties: 1-Decanol: Boiling point ~230°C, amphiphilic due to hydroxyl group . 2-Decanone: Boiling point ~369.2 K (0.004 bar), ketone functionality enables nucleophilic reactions .

- Contrast : this compound’s fused oxygen atoms (e.g., dioxo groups in Compound 60) enhance electron-deficient character, favoring electrophilic substitutions or ligand-metal interactions .

Nitrogen-Containing Analogs: Decylamine (C₁₀H₂₁NH₂)

- Properties : Primary amine with boiling point ~220°C, basic and nucleophilic .

- Contrast : this compound’s nitrogen atoms are integrated into heterocyclic rings, reducing basicity but enabling chelation in transition metal complexes .

Data Table: Comparative Properties

*Calculated molecular weight based on structure in .

Q & A

Q. How can researchers enhance the reproducibility of this compound-related studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.